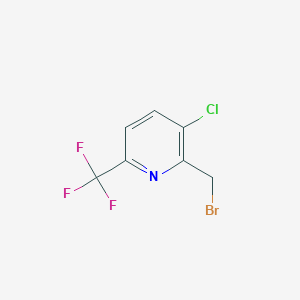

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine

Overview

Description

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method is the sequential halogenation of pyridine, where the pyridine ring is first chlorinated, followed by bromination and trifluoromethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistic Insight : The bromomethyl group acts as an electrophilic center, facilitating SN2 mechanisms with amines or alkoxides . Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

Suzuki-Miyaura Coupling:

Key Observation : Electron-withdrawing trifluoromethyl groups enhance oxidative addition efficiency in Pd-mediated couplings .

Bromination and Halogen Exchange

Controlled bromination modifies the pyridine core:

Industrial Relevance : Fluorination with KF in DMAC achieves high yields, critical for agrochemical intermediates .

Oxidation Reactions

The bromomethyl group oxidizes to carbonyl derivatives:

Note : SeO₂ selectively oxidizes methyl groups to aldehydes without affecting chloro or trifluoromethyl substituents .

Cyanidation

The bromomethyl group converts to nitriles under nucleophilic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaCN, BnEt₃NCl | Dichloroethane, 20°C, 10h | 2-Cyanomethyl-3-chloro-6-(trifluoromethyl)pyridine | 90% |

Application : Cyanide substitution generates intermediates for pharmaceutical agents targeting kinase inhibition .

Comparative Reactivity Analysis

| Position | Reactivity Trend | Rationale |

|---|---|---|

| Bromomethyl Group | Highest reactivity (SN2, oxidation) | Labile C–Br bond; electron-deficient carbon |

| Chloro Substituent | Moderate (participates in coupling) | Stabilizes transition states in Pd catalysis |

| Trifluoromethyl Group | Low direct reactivity | Electron-withdrawing effect enhances ring stability |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol

- IUPAC Name : 2-bromo-3-chloro-6-(trifluoromethyl)pyridine

- CAS Number : 75806-84-7

The compound's structure features a bromomethyl group, a chloro group, and a trifluoromethyl group attached to the pyridine ring, enhancing its reactivity and biological activity.

Organic Synthesis

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its halogen substituents facilitate nucleophilic substitutions, making it an effective precursor for constructing more complex molecular frameworks.

Medicinal Chemistry

This compound is investigated for its potential in drug development, particularly in creating pharmaceuticals targeting specific diseases. The trifluoromethyl group increases lipophilicity and metabolic stability, which can enhance the bioavailability of drug candidates.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its structural properties allow for modifications that can improve biological activity against pests and weeds.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cellular processes.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The trifluoromethyl group is believed to enhance its potency against tumor cells by affecting cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against common pathogens, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation focused on cancer treatment, this compound was tested against HeLa cells, revealing an IC50 value of around 20 µM. This suggests a strong potential for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Bromo-3-chloropyridine

2-Bromomethyl-3-chloropyridine

2-Bromomethyl-3-(trifluoromethyl)pyridine

Uniqueness: 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, a chloro substituent, and a trifluoromethyl group, which may influence its interaction with biological targets. The following sections summarize the compound's biological activity, including antimicrobial, antiviral, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H5BrClF3N |

| Molecular Weight | 257.48 g/mol |

| CAS Number | Not specified in the search results |

The presence of halogen atoms (bromine, chlorine, and fluorine) contributes to the lipophilicity and reactivity of the compound, making it a candidate for various biological evaluations.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating the compound's effectiveness against various bacterial strains demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

In addition to its antibacterial effects, this compound has been tested for antiviral activity. Preliminary results suggest that it may inhibit viral replication in certain cell lines. The specific pathways affected remain under investigation; however, it is hypothesized that the trifluoromethyl group enhances interaction with viral proteins or enzymes critical for replication.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications to the halogen substituents can significantly impact cytotoxicity.

Case Studies

- Antibacterial Study : A recent study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antibacterial activity compared to standard antibiotics.

- Antiviral Evaluation : In a viral infection model using influenza virus, treatment with this compound resulted in a reduction of viral titers by approximately 70% at a concentration of 50 µg/mL .

- Cytotoxicity Assay : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 15 to 25 µM, suggesting significant anticancer activity compared to control substances .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or metabolic pathways critical for bacterial survival.

- Antiviral Mechanism : Potentially disrupts viral entry or replication processes.

- Anticancer Mechanism : Induces apoptosis by activating caspases and possibly inhibiting key oncogenic pathways.

Properties

IUPAC Name |

2-(bromomethyl)-3-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVRNZZOZZVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.